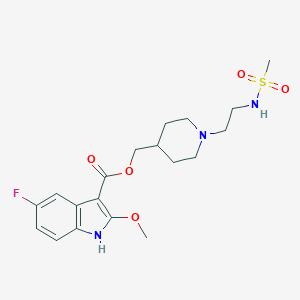
(1-(2-(methylsulfonamido)ethyl)piperidin-4-yl)methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a complex organic molecule that may have been designed to interact with specific biological targets. While the provided papers do not directly discuss this exact compound, they do provide insight into similar compounds and their biological activities. For instance, paper discusses a series of novel (4-piperidin-1-yl)-phenyl sulfonamides and their activity on the human beta(3)-adrenergic receptor. This suggests that the compound could potentially have similar biological targets or activities.
Synthesis Analysis
The synthesis of related compounds has been described in paper , where a multi-step process is used to create N-substituted derivatives of a piperidin-4-yl bearing compound. The initial step involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further transformations to yield the desired sulfonamide derivatives. This information provides a potential pathway for the synthesis of the compound , which may involve similar intermediates and reactions.
Molecular Structure Analysis
The molecular structure of the compound likely includes a piperidine ring, a sulfonamide group, and an indole moiety, as suggested by its name. The presence of a fluorine atom and a methoxy group on the indole ring could influence the compound's electronic properties and its interaction with biological targets. The spectral data from compounds in paper could be used as a reference for analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The sulfonamide group could be involved in reactions typical for sulfonamides, such as substitution or elimination. The indole moiety could participate in electrophilic substitution reactions, especially at positions activated by the electron-donating methoxy group. The piperidine ring could undergo reactions typical for secondary amines, such as alkylation or acylation.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the sulfonamide group could confer solubility in polar solvents, while the indole and piperidine rings could contribute to the compound's overall lipophilicity. The compound's melting point, boiling point, and stability would be influenced by the interplay of its functional groups and overall molecular architecture. The spectral analysis mentioned in paper could provide insights into the compound's absorbance and emission properties, which are important for its identification and quantification.
Applications De Recherche Scientifique
Receptor Targeting and Potential Therapeutic Applications
Selective 5-HT7 Receptor Ligands : The design of N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines has shown potential for creating selective 5-HT7 receptor ligands. This research identified compounds with potent and selective antagonistic properties towards the 5-HT7 receptor, demonstrating antidepressant-like and pro-cognitive properties in animal models, suggesting a potential avenue for treating CNS disorders (Canale et al., 2016).
GPR119 Agonists for Anti-diabetic Agents : A novel series of indoline carbamate and indolinylpyrimidine derivatives were discovered as potent GPR119 agonists. These compounds, by activating GPR119, showed efficacy in lowering plasma glucose levels and enhancing glucose-dependent insulin secretion in rat models, presenting a novel approach for diabetes treatment (Sato et al., 2014).
Chemical Synthesis and Modification
Synthesis of Arylsulfonamide Derivatives : The synthesis of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonists showcases a method to create compounds with a uroselective profile. These compounds displayed high-to-moderate affinity for α1-adrenoceptor, indicating potential for treating conditions like benign prostatic hyperplasia without significantly affecting blood pressure (Rak et al., 2016).
Broad-Spectrum Antibacterial Agents : The synthesis of 2-sulfonylquinolone derivatives highlights the development of potent broad-spectrum antibacterial agents effective against resistant organisms such as MRSA. This work emphasizes the importance of structural modifications for enhancing antibacterial activity and optimizing synthesis for potential large-scale production (Hashimoto et al., 2007).
Orientations Futures
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there could be future research directions focusing on the synthesis and applications of indole derivatives, including this compound.
Propriétés
IUPAC Name |
[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O5S/c1-27-18-17(15-11-14(20)3-4-16(15)22-18)19(24)28-12-13-5-8-23(9-6-13)10-7-21-29(2,25)26/h3-4,11,13,21-22H,5-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPCCAYAIDNNJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-(methylsulfonamido)ethyl)piperidin-4-yl)methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate | |
CAS RN |
144625-67-2 |
Source


|
| Record name | GR 125487 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144625672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

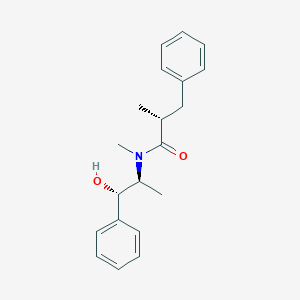
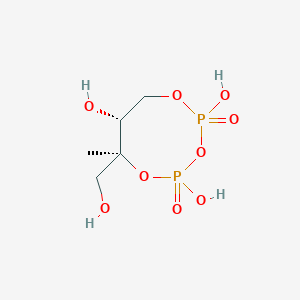
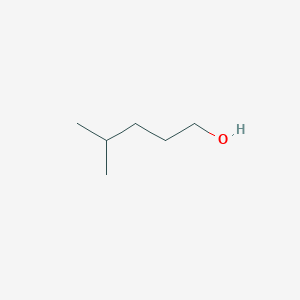
![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)

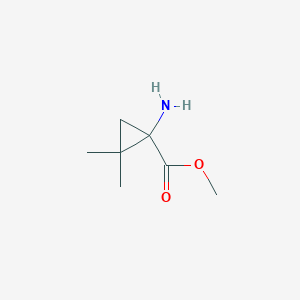
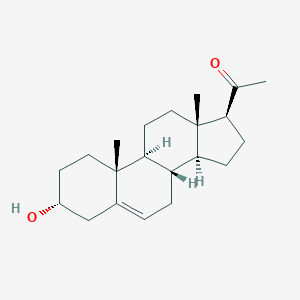
![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)
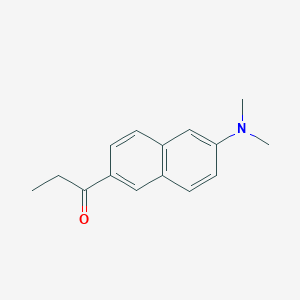
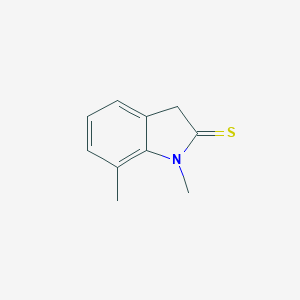
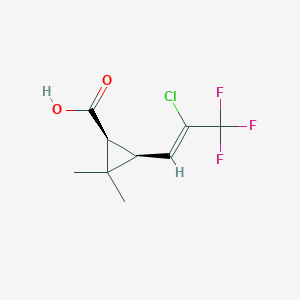
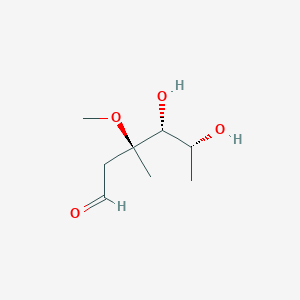
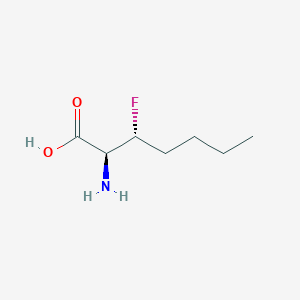
![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)